Cas no 84726-81-8 (2-(2-Hydroxyethylamino)-N-phenylacetamide)

2-(2-Hydroxyethylamino)-N-phenylacetamide is a synthetic organic compound featuring both hydroxyethylamino and phenylacetamide functional groups. This structure imparts versatility in applications such as pharmaceutical intermediates, where it may serve as a precursor in the synthesis of bioactive molecules. Its dual functionality allows for further derivatization, enhancing utility in medicinal chemistry and drug development. The compound's stability under standard conditions and solubility in common organic solvents facilitate handling in laboratory settings. Additionally, its well-defined molecular architecture supports precise modifications, making it valuable for research in targeted therapeutic agents. Proper storage in a cool, dry environment ensures long-term integrity.
2-(2-Hydroxyethylamino)-N-phenylacetamide structure
84726-81-8 structure
Product name:2-(2-Hydroxyethylamino)-N-phenylacetamide
CAS No:84726-81-8
MF:C10H14N2O2
MW:194.23000
MDL:MFCD09037911
CID:707464
PubChem ID:15400025

2-(2-Hydroxyethylamino)-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-[(2-hydroxyethyl)amino]-N-phenyl-
    • 2-(2-HYDROXYETHYLAMINO)-N-PHENYLACETAMIDE
    • AB2870
    • MFCD09037911
    • A840900
    • 2-[(2-hydroxyethyl)amino]-N-phenylacetamide
    • 84726-81-8
    • SCHEMBL5913640
    • AKOS008958371
    • CS-0322353
    • AS-44666
    • DTXSID20572416
    • 2-((2-Hydroxyethyl)amino)-N-phenylacetamide
    • LWIIKQLFXXPXFU-UHFFFAOYSA-N
    • N~2~-(2-Hydroxyethyl)-N-phenylglycinamide
    • 2-(2-Hydroxyethylamino)-N-phenylacetamide
    • MDL: MFCD09037911
    • Inchi: InChI=1S/C10H14N2O2/c13-7-6-11-8-10(14)12-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2,(H,12,14)
    • InChI Key: LWIIKQLFXXPXFU-UHFFFAOYSA-N
    • SMILES: OCCNCC(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 194.10600
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • PSA: 61.36000
  • LogP: 0.67090

2-(2-Hydroxyethylamino)-N-phenylacetamide Security Information

2-(2-Hydroxyethylamino)-N-phenylacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2-Hydroxyethylamino)-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1260855-1g
Acetamide,2-[(2-hydroxyethyl)amino]-N-phenyl-
84726-81-8 95%
1g
$255 2024-06-07
abcr
AB448904-1 g
2-(2-Hydroxyethylamino)-N-phenylacetamide
84726-81-8
1g
€213.50 2022-08-31
TRC
H965455-100mg
2-(2-Hydroxyethylamino)-N-phenylacetamide
84726-81-8
100mg
$ 65.00 2022-06-04
TRC
H965455-50mg
2-(2-Hydroxyethylamino)-N-phenylacetamide
84726-81-8
50mg
$ 50.00 2022-06-04
abcr
AB448904-5 g
2-(2-Hydroxyethylamino)-N-phenylacetamide
84726-81-8
5g
€552.20 2022-08-31
1PlusChem
1P004SR7-250mg
Acetamide,2-[(2-hydroxyethyl)amino]-N-phenyl-
84726-81-8 97%
250mg
$47.00 2024-04-21
1PlusChem
1P004SR7-1g
Acetamide,2-[(2-hydroxyethyl)amino]-N-phenyl-
84726-81-8 97%
1g
$125.00 2024-04-21
1PlusChem
1P004SR7-5g
Acetamide,2-[(2-hydroxyethyl)amino]-N-phenyl-
84726-81-8 95%
5g
$369.00 2023-12-16
eNovation Chemicals LLC
Y1260855-5g
Acetamide,2-[(2-hydroxyethyl)amino]-N-phenyl-
84726-81-8 95%
5g
$555 2024-06-07
TRC
H965455-500mg
2-(2-Hydroxyethylamino)-N-phenylacetamide
84726-81-8
500mg
$ 160.00 2022-06-04

Additional information on 2-(2-Hydroxyethylamino)-N-phenylacetamide

Professional Introduction to 2-(2-Hydroxyethylamino)-N-phenylacetamide (CAS No. 84726-81-8)

2-(2-Hydroxyethylamino)-N-phenylacetamide, a compound with the chemical identifier CAS No. 84726-81-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The amine and amide functional groups present in its molecular structure contribute to its versatility, making it a valuable candidate for further research and exploration.

The molecular formula of 2-(2-Hydroxyethylamino)-N-phenylacetamide is C9H14N2O2, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of both hydroxyl and amide groups suggests that this compound may exhibit a range of chemical reactivities, including solubility in polar solvents and potential interactions with biological targets. These characteristics make it an intriguing subject for studies aimed at understanding its pharmacological effects and mechanisms of action.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. 2-(2-Hydroxyethylamino)-N-phenylacetamide has been studied for its potential role in inhibiting specific enzymes or receptors that are implicated in conditions such as inflammation, pain, and neurodegenerative disorders. Preliminary research indicates that this compound may possess anti-inflammatory properties by interacting with key signaling molecules involved in the inflammatory response.

The synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of phenylacetonitrile with ethylene diamine, followed by hydrolysis to form the amide group. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product with minimal byproducts.

One of the most compelling aspects of studying CAS No. 84726-81-8 is its potential as a lead compound for drug discovery. By modifying its structure or exploring derivatives, researchers can fine-tune its pharmacological profile to enhance efficacy and reduce side effects. Computational modeling and high-throughput screening methods are being used to identify promising analogs that may offer improved therapeutic benefits.

The biological activity of 2-(2-Hydroxyethylamino)-N-phenylacetamide is closely tied to its ability to interact with biological targets at the molecular level. Studies have shown that amide-containing compounds can act as modulators of protein function, either by competing with endogenous substrates or by altering enzyme conformation. Understanding these interactions is crucial for developing drugs that can selectively target specific pathways without affecting other systems.

In addition to its pharmacological potential, CAS No. 84726-81-8 has applications in chemical biology research. Its unique structure allows it to serve as a scaffold for designing molecules that can probe biological processes at a molecular level. Researchers are using this compound to study enzyme kinetics, receptor binding affinities, and other key parameters that are essential for understanding disease mechanisms.

The safety profile of 2-(2-Hydroxyethylamino)-N-phenylacetamide is another critical area of investigation. While preliminary studies suggest that it may be well-tolerated in vitro, further research is needed to assess its toxicity and potential side effects in vivo. Animal models and cell-based assays are being employed to evaluate its safety before moving into clinical trials.

The future directions for research on CAS No. 84726-81-8 include exploring its role in treating chronic diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. By leveraging cutting-edge technologies like CRISPR gene editing and mRNA therapy, researchers aim to develop personalized medicine approaches that utilize this compound or its derivatives for targeted interventions.

In conclusion, 2-(2-Hydroxyethylamino)-N-phenylacetamide (CAS No. 84726-81-8) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile for future therapeutic applications.

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(CAS:84726-81-8)2-(2-Hydroxyethylamino)-N-phenylacetamide
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